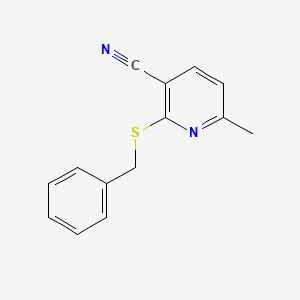

2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile derivatives has been explored through various methods. One approach involves the alkylation of cyanothioacetamide with benzyl chloride in the presence of aqueous potassium hydroxide, which affords 2,3-bis[amino(benzylsulfanyl)methylidene]butanedinitrile and its pyridine derivatives . Another method includes the one-step synthesis of 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines via the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols . Additionally, electrosynthesis has been used to prepare 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, a related compound, by electrolysis of benzylthiocyanate and other precursors .

Molecular Structure Analysis

Vibrational spectroscopic techniques such as FT-IR and FT-Raman have been employed to analyze the molecular structure of related compounds. Density functional theory (DFT) has been used to optimize the structure and determine the structural characteristics, which are in agreement with X-ray diffraction (XRD) results . The molecular electrostatic potential (MEP) maps of these compounds reveal regions of electrophilic and nucleophilic reactivity, indicating several possible sites for electrophilic attack .

Chemical Reactions Analysis

The chemical reactivity of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, has been studied. Reactions with various alkylants lead to the formation of different products, such as thieno[2,3-d]pyrimidines and amino-substituted pyrimidines . These reactions highlight the versatility of the sulfur-containing heterocyclic compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been investigated through experimental and theoretical methods. The vibrational frequencies, optimized geometric parameters, HOMO-LUMO energies, and other molecular energy values have been calculated and found to be in good agreement with experimental data . The nonlinear optical behavior of these compounds has also been theoretically predicted, suggesting potential applications in materials science .

Scientific Research Applications

Synthesis and Characterization

- The compound 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile is involved in the synthesis of diverse chemical structures, indicating its versatility as a building block in organic chemistry. For example, it has been used in the synthesis of novel pyridine and fused pyridine derivatives, showcasing its utility in creating complex molecules with potential biological activities (Flefel et al., 2018). Furthermore, it has been featured in studies focused on the synthesis of polyfunctional 2-thionicotinonitriles, highlighting its role in generating sulfur-containing heterocyclic compounds with significant synthetic interest (Bardasov et al., 2016).

Molecular Docking and Biological Activity

- This compound derivatives have been subjected to molecular docking studies to evaluate their potential as chemotherapeutic agents. Spectroscopic investigations, including FT-IR and FT-Raman, along with molecular docking studies, have suggested that these compounds may exhibit inhibitory activity against specific targets, indicating their potential utility in drug discovery (Alzoman et al., 2015).

Synthesis of Heterocyclic Compounds

- The alkylation of cyanothioacetamide with benzyl chloride in the presence of specific conditions has led to the formation of 2,3-bis[amino(benzylsulfanyl)methylidene]butanedinitrile, along with derivatives of 2-benzylsulfanyl-4,6-dimethylor -4,5,6-trimethylpyridine-3-carbonitrile. These reactions demonstrate the compound's role in synthesizing various pyridine derivatives, highlighting its importance in the development of heterocyclic chemistry (Dyachenko et al., 2018).

Vibrational Spectroscopic Analysis

- Vibrational spectroscopic analysis, including FT-IR and FT-Raman techniques, has been employed to study the structural and electronic properties of this compound derivatives. These studies provide insights into the molecular structure, stability, and reactivity of these compounds, which are crucial for their application in various scientific research domains (Haress et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-benzylsulfanyl-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-11-7-8-13(9-15)14(16-11)17-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBNNFANXLGUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2517789.png)

![N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2517792.png)